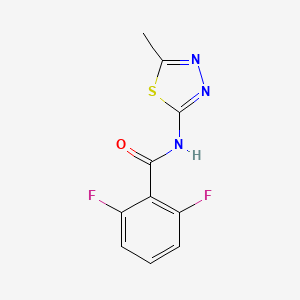

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a thiadiazole ring substituted with a methyl group at the 5 position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid using appropriate fluorinating agents.

Synthesis of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under suitable conditions.

Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoic acid with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of coupling reagents such as carbodiimides to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

化学反应分析

Substitution Reactions

The difluoro groups at the 2 and 6 positions of the benzamide moiety are susceptible to nucleophilic aromatic substitution due to their electron-withdrawing nature. These reactions typically occur under strong nucleophilic conditions.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Sodium methoxide, other strong nucleophiles | Polar aprotic solvents (e.g., DMF) | Substitution of fluorine atoms with nucleophilic groups (e.g., amino, hydroxyl) |

Mechanistic Insights

-

The fluorine atoms activate the aromatic ring for nucleophilic attack, favoring substitution at the activated positions.

-

Reaction conditions (e.g., temperature, solvent) influence regioselectivity and yield.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety exhibits diverse reactivity, enabling transformations such as condensation, cycloaddition, and nucleophilic substitution.

Knoevenagel Condensation

Reaction with α,β-unsaturated carbonyl compounds (e.g., malononitrile derivatives) forms arylidene derivatives. For example:

-

Reagent : 2-(4-Methoxybenzylidene)malononitrile

-

Conditions : Reflux in polar solvents

-

Outcome : Formation of thiadiazole-arylidene hybrids (major product) and minor acidifed derivatives .

Reactions with Carbon Disulfide

-

Reagent : Carbon disulfide in DMF/KOH

-

Conditions : Room temperature

-

Intermediate : Dipotassium dithiocarbazate salt

-

Subsequent Reaction : Alkylation (e.g., methyl iodide) forms ketene S,S-dithioacetal derivatives .

Heterocyclic Formation

Reaction with bidentate nucleophiles (e.g., o-phenylenediamine) yields fused heterocycles:

| Nucleophile | Product |

|---|---|

| o-Phenylenediamine | Benzimidazole derivative |

| o-Aminophenol | Benzoxazole derivative |

| 2,3-Dihydroxypyridine | Dioxolo[4,5-b]pyridine |

These reactions eliminate SCH₃ groups, as confirmed by NMR spectra .

Condensation and Cycloaddition

The thiadiazole ring participates in condensation reactions, such as:

-

Phenyl isothiocyanate addition : Forms potassium thiocarbamate intermediates, which react further with electrophiles (e.g., ethyl chloroacetate, chloroacetyl chloride) to yield thioacetates or thiazolone derivatives .

-

Esterification : Acid hydrazides react with ethanol under acidic conditions to form esters, a common step in thiadiazole synthesis .

Spectral Characterization of Reaction Outcomes

Structural confirmation relies on spectroscopic data:

-

IR : Absorption bands at 2195 cm⁻¹ (CN) and 1734 cm⁻¹ (CO ester) validate functional groups .

-

NMR : Absence of SCH₃ signals confirms heterocycle formation (e.g., benzimidazole derivatives) .

Synthetic Pathways for Analog Design

Research findings highlight strategies to optimize reactivity:

-

Fluorine substitution : Enhances lipophilicity and bioavailability, critical for medicinal applications.

-

Thiadiazole modifications : Introduction of electron-donating groups (e.g., methyl) or aromatic substituents (e.g., pyridyl) improves stability and target interaction .

Comparative Reactivity of Thiadiazole Derivatives

| Compound Feature | Reactivity Trend |

|---|---|

| Halogen substitution (F/Cl) | Increases electrophilicity for nucleophilic attack |

| Electron-donating groups (CH₃) | Stabilizes thiadiazole ring, reduces reactivity |

| Aromatic substituents (Ph/Py) | Enhances conjugation and intermolecular interactions |

科学研究应用

Antibacterial and Antifungal Properties

Thiadiazole derivatives are known for their diverse biological activities. Studies have indicated that compounds like 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may exhibit significant antibacterial and antifungal properties. The benzamide structure suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. In vitro and in vivo studies have shown that these compounds can decrease cell viability in various cancer models. For instance, derivatives similar to this compound have demonstrated efficacy against human leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

- Thiadiazole Derivatives Against Cancer : A study demonstrated that certain thiadiazole derivatives significantly decreased the viability of human leukemia cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Antimicrobial Activity : Research on similar compounds has shown promising results against multidrug-resistant bacterial strains. The ability to combat such pathogens is vital in addressing global health challenges related to antibiotic resistance.

作用机制

The mechanism of action of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Similar Compounds

2,6-Difluorobenzoic acid: Shares the difluorobenzene core but lacks the thiadiazole ring.

5-Methyl-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the benzamide moiety.

2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents on the benzamide moiety.

Uniqueness

2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the difluorobenzene and thiadiazole moieties, which impart specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.

生物活性

2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H7F2N3OS. Its structure can be depicted as follows:

Key Features:

- Fluorination: The presence of fluorine atoms enhances lipophilicity and bioavailability.

- Thiadiazole Ring: Known for diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole without fluorination | Antimicrobial |

| 2-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | One fluorine substitution | Enhanced bioactivity |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Pyridine instead of benzene | Anticancer properties |

The dual fluorination in this compound may improve its interaction with microbial targets compared to its analogs.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

- Cell Line Studies: The compound demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma).

In a recent study evaluating similar compounds with the thiadiazole moiety, IC50 values were observed in the range of 20–100 µM against various cancer cell lines . This suggests that this compound may possess comparable efficacy.

The mechanism of action involves binding to specific enzymes or receptors which leads to inhibition of their activity. This interaction is crucial for exerting its biological effects. Ongoing research aims to elucidate these pathways further.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy: A comparative analysis showed that derivatives with thiadiazole rings exhibited higher antimicrobial activity than their non-fluorinated counterparts.

- Cytotoxicity Evaluation: In vitro tests indicated that this compound significantly inhibited cell proliferation in cancer cell lines at varying concentrations .

属性

IUPAC Name |

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLFBCXGSBKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。